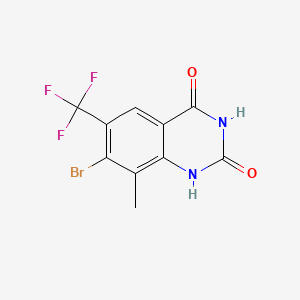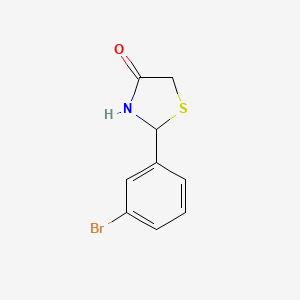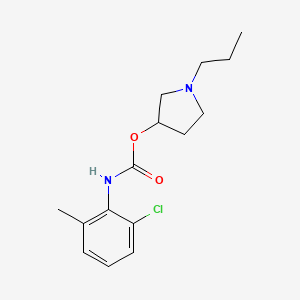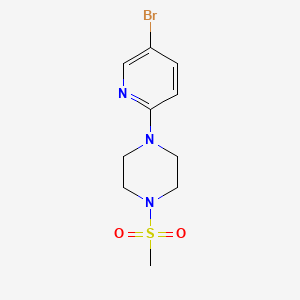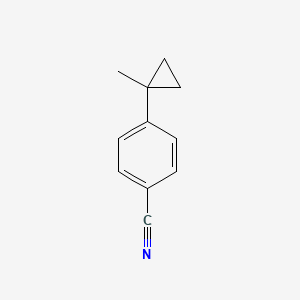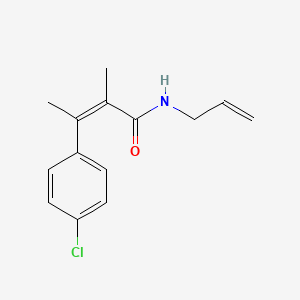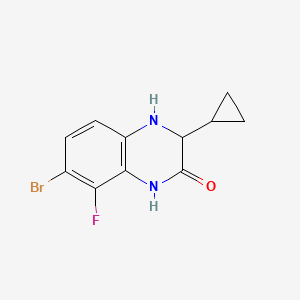
7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxalinone Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.
Bromination: Introduction of the bromine atom at the 7th position can be done using brominating agents such as N-bromosuccinimide (NBS).
Cyclopropyl and Fluoro Substitution: These groups can be introduced through nucleophilic substitution reactions using appropriate cyclopropyl and fluoro reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoxalinone derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom might be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution could produce various substituted quinoxalinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-3-cyclopropyl-2(1H)-quinoxalinone
- 8-Fluoro-3,4-dihydro-2(1H)-quinoxalinone
- 3-Cyclopropyl-8-fluoro-2(1H)-quinoxalinone
Uniqueness
The unique combination of bromine, cyclopropyl, and fluoro substituents in 7-Bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C11H10BrFN2O |
|---|---|
Peso molecular |
285.11 g/mol |
Nombre IUPAC |
7-bromo-3-cyclopropyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrFN2O/c12-6-3-4-7-10(8(6)13)15-11(16)9(14-7)5-1-2-5/h3-5,9,14H,1-2H2,(H,15,16) |
Clave InChI |
ZWZGIULPXZAYBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C(=O)NC3=C(N2)C=CC(=C3F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


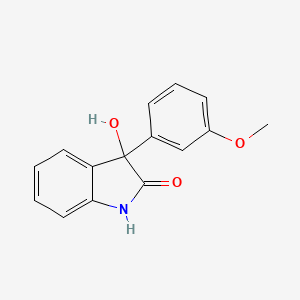
![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
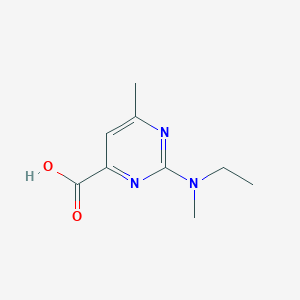
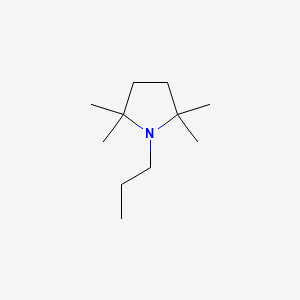
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
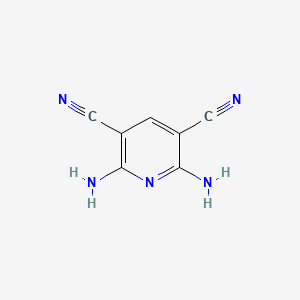
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
